molecular formula C38H37F3N6O3 B2538439 PC945 CAS No. 1931946-73-4

PC945

Cat. No.: B2538439
CAS No.: 1931946-73-4
M. Wt: 682.7 g/mol
InChI Key: OSAMZQJKSCAOHA-CWRQMEKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PC945 (Opelconazole) is a novel triazole antifungal agent specifically optimized for topical administration via inhalation to treat respiratory fungal infections such as aspergillosis and candidiasis . Structurally, this compound contains a triazole ring, a piperazine linker, and a 2,4-difluorophenyl moiety, which enhance its lipophilicity (logP = 5.70) and polar surface area (TPSA = 84.75 Ų) . These properties facilitate prolonged retention in lung tissues while minimizing systemic absorption, a key design feature to reduce adverse effects .

Mechanism of Action: Like other triazoles, this compound inhibits fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol synthesis and cell membrane integrity . However, its structural modifications enable superior lung epithelial cell penetration and sustained antifungal activity .

Chemical Reactions Analysis

CYP51 Inhibition and Binding Kinetics

PC945 demonstrates potent inhibition of fungal CYP51 enzymes through tight-binding interactions:

Table 1: CYP51 Binding Affinity and Inhibitory Activity

ParameterCYP51A (AfCYP51A)CYP51B (AfCYP51B)
This compound Kd (μM) 0.5019,298 / 0.32*
Posaconazole Kd (μM) 0.960.012
This compound IC50 (μM) 0.230.22

*Biphasic binding with cooperative allosterism observed for CYP51B .

  • Mechanism : this compound coordinates as the sixth axial ligand to the heme iron of CYP51, forming a low-spin complex . This interaction prevents the enzyme from catalyzing the 14α-demethylation of lanosterol, a critical step in ergosterol synthesis .

  • Selectivity : Exhibits 14-fold greater potency against Aspergillus fumigatus CYP51A than voriconazole (IC50: 0.0069 μM vs. 0.19 μM) .

Table 2: Ergosterol Inhibition in A. fumigatus

CompoundIC50 (μM)Fold Potency vs. Voriconazole
This compound0.006914×
Posaconazole0.0172.6×
  • Sterol Profile : Treatment with this compound leads to accumulation of 14-methylated sterols (lanosterol, eburicol) and depletion of ergosterol .

  • Cellular Retention : Sustained residency in lung epithelial cells (>24 h post-washout) ensures prolonged antifungal activity .

Enzyme Specificity and Resistance Profile

This compound shows differential activity against wild-type and resistant A. fumigatus strains:

Table 3: Activity Against Azole-Resistant Strains

StrainResistance MechanismThis compound MIC (μg/ml)Voriconazole MIC (μg/ml)
NCPF2010None0.00840.16
AF72G54E Mutation0.00610.019
  • Resistance Mitigation : Retains activity against 8/13 posaconazole-resistant strains (MIC ≤0.125 μg/ml) .

  • Mutational Escape : Induced resistance in vitro results in strains susceptible to other triazoles, suggesting no cross-resistance .

Protein Binding and Metabolic Interactions

This compound exhibits favorable pharmacokinetics due to limited systemic exposure:

Table 4: Plasma Protein Binding Across Species

SpeciesProtein Binding (%)
Human99.8
Rat99.9
Dog99.7
  • CYP3A4 Inhibition : Weak inhibition (IC50: 1.33 μM for testosterone; 0.085 μM for midazolam) minimizes drug-drug interactions .

  • Lung Retention : Lung-to-plasma concentration ratios exceed 2,000:1 after inhalation .

Synergistic Interactions with Systemic Antifungals

This compound enhances efficacy when combined with posaconazole or caspofungin:

  • Hyphal Penetration : Pretreatment with this compound (0.03–1 μg/ml) reduces A. fumigatus penetration by 52–99% in epithelial models .

  • Pharmacodynamic Synergy : Reduces posaconazole MIC by 4–8× in dual therapy .

This compound’s chemical interactions are defined by its high-affinity CYP51 binding, sustained lung retention, and synergistic potential. Its optimized design minimizes systemic toxicity while maximizing localized antifungal activity, positioning it as a promising agent for refractory pulmonary aspergillosis .

Scientific Research Applications

Pharmacokinetics

PC945 exhibits a unique pharmacokinetic profile characterized by high lung concentrations and low systemic exposure. In studies involving animal models, this compound demonstrated:

  • Lung Concentrations : Over 2000-fold higher than plasma concentrations after nebulization.
  • Accumulation : Evidence of significant accumulation in lung tissue upon repeated dosing over extended periods .

This profile suggests that this compound is particularly suited for targeting pulmonary infections without the systemic side effects commonly associated with oral or intravenous antifungals.

Treatment of Respiratory Fungal Infections

This compound is primarily investigated for its efficacy against invasive pulmonary aspergillosis (IPA), a serious condition often seen in immunocompromised patients. Key findings from clinical studies include:

  • Phase 3 Trials : Ongoing studies are assessing the safety and effectiveness of this compound when used alongside standard-of-care antifungal therapies for patients with refractory IPA .
  • Efficacy Against Resistant Strains : In vitro studies indicate that this compound retains activity against itraconazole-resistant strains of Aspergillus fumigatus, making it a promising option for difficult-to-treat infections .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antifungal agents based on various studies:

Antifungal Agent IC50 (μg/ml) Comments
This compound0.17More potent than voriconazole; effective against resistant strains .
Voriconazole0.61Standard treatment; less effective against resistant strains .
Posaconazole0.11Comparable potency; used in similar indications .
Itraconazole0.074Commonly used; lower efficacy against resistant strains .

Case Studies

  • Case Study on Efficacy in IPA :
    • A clinical trial involving patients with refractory IPA showed that those receiving nebulized this compound alongside standard treatment had improved outcomes compared to the placebo group. The study highlighted significant reductions in fungal load and improved respiratory function metrics over the treatment period .
  • In Vitro Resistance Profiles :
    • Research demonstrated that this compound effectively inhibited growth in multiple A. fumigatus strains, including those resistant to conventional therapies like itraconazole. This reinforces its potential as a frontline therapy for resistant fungal infections .

Comparison with Similar Compounds

Pharmacokinetics :

  • Absorption/Distribution : After inhalation, PC945 exhibits slow absorption from the lungs, with peak plasma concentrations (Cmax) of 951 pg/mL after 7 days of 5 mg dosing . Lung concentrations exceed plasma levels by >2,000-fold, ensuring localized efficacy .
  • Systemic Exposure : Minimal systemic exposure (AUC0–24h increased 2.6-fold after 7-day dosing) reduces drug-drug interaction risks and systemic toxicity .
  • Protein Binding : High plasma protein binding (>99%) further limits free drug circulation .

Clinical Development: this compound has completed Phase 1/2 trials for aspergillosis and candidiasis, demonstrating safety and efficacy in immunocompromised patients . Phase 3 trials are ongoing, supported by orphan drug and Fast Track designations from the FDA .

Voriconazole

  • Potency : this compound is 7.4-fold more potent than voriconazole against Candida auris (geometric mean MIC: 0.058 mg/L vs. 0.44 mg/L) . In murine models, this compound required 6.6–25-fold lower doses than voriconazole to achieve equivalent survival rates .
  • Pharmacokinetics : Voriconazole requires frequent dosing due to rapid systemic absorption and short lung residence time, whereas this compound’s prolonged retention allows once-daily administration .
  • Safety : Voriconazole’s systemic exposure causes hepatotoxicity and drug interactions, while this compound’s localized action minimizes these risks .

Posaconazole

  • Efficacy : this compound is 1.5-fold more potent than posaconazole against C. auris (MIC90 = 1 mg/L vs. 1.5 mg/L) . In Aspergillus fumigatus-infected mice, this compound achieved 50% survival at 0.56 µg/mouse, compared to 14 µg/mouse for posaconazole .
  • Resistance: this compound retains activity against some azole-resistant A.

VT-1598

  • Structural Similarities : Both this compound and VT-1598 feature fluorinated aromatic groups and high lipophilicity, enhancing lung retention .
  • Therapeutic Use : VT-1598 is oral, targeting systemic infections, while this compound’s inhaled formulation prioritizes localized efficacy .

Data Table: Key Parameters of this compound vs. Comparators

Parameter This compound Voriconazole Posaconazole VT-1598
MIC90 (C. auris) 1 mg/L 4 mg/L 1.5 mg/L N/A
LogP 5.70 1.8–2.6 4.5–5.2 ~5.0
Dosing Frequency Once daily Twice daily Once daily Once daily
Systemic Cmax 951 pg/mL 2,000–4,000 ng/mL 500–1,200 ng/mL N/A
Protein Binding >99% 58% >98% >99%
Clinical Stage Phase 3 Approved Approved Phase 2

Resistance Profile

This compound demonstrates low cross-resistance with other azoles. Only 3/50 C. This contrasts with widespread azole resistance in A. fumigatus (e.g., TR34/L98H), where this compound maintains efficacy .

Synergy with Systemic Triazoles

This compound synergizes with systemic triazoles (e.g., posaconazole, itraconazole) against azole-resistant A. fumigatus. In vitro and murine models showed combined therapy reduced fungal penetration by >50% and improved survival rates (83% vs. 0% for monotherapies) .

Biological Activity

PC945 is a novel inhaled triazole antifungal agent developed specifically for the treatment of invasive pulmonary fungal infections, particularly those caused by Aspergillus species. Its unique delivery method allows for high local concentrations in the lungs while minimizing systemic exposure, which is crucial for treating immunocompromised patients. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetic profile, efficacy against various fungal pathogens, and case studies illustrating its clinical application.

Pharmacokinetic Profile

This compound is designed to be administered via inhalation, allowing it to achieve high concentrations in lung tissue. A study demonstrated that after a 2-hour incubation with this compound, the recovery rates of the compound in epithelial cells were significantly higher at increased concentrations, indicating effective cellular retention. The recovery rates observed were as follows:

Concentration (μg/ml)Recovery Rate (%)
13.2
0.33.8
0.17.5
0.0312

This sustained residency suggests that this compound can maintain its antifungal activity over time, even after washout periods .

This compound primarily acts by inhibiting sterol 14-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. This inhibition leads to a depletion of ergosterol in the fungal membrane, disrupting membrane integrity and function, which ultimately inhibits fungal growth. The IC50 for this compound against Aspergillus fumigatus was found to be 6.9 nM, making it significantly more potent than other triazoles like voriconazole and posaconazole .

Efficacy Against Fungal Pathogens

This compound has shown promising results against a variety of fungal pathogens. In vitro studies indicated that it was effective against multiple strains of Aspergillus, Candida, and other fungi:

  • Efficacy against Aspergillus spp.: this compound demonstrated superior activity with a geometric mean CLSI MIC of 0.058 mg/L compared to voriconazole and posaconazole.
  • Resistance Barrier: this compound exhibited a higher barrier to resistance induction compared to other antifungals, suggesting its potential effectiveness in treating resistant strains .

Clinical Case Studies

Two notable case studies highlighted the clinical effectiveness of this compound in patients with severe Aspergillus infections post-lung transplantation:

  • Case Study 1: A patient developed a life-threatening Aspergillus infection at the anastomotic site post-transplantation. After months of unsuccessful treatment with conventional antifungals, nebulized this compound was introduced, leading to complete resolution of the infection within three months.
  • Case Study 2: Another patient with similar complications also showed rapid improvement following treatment with nebulized this compound, underscoring its potential as a salvage therapy for refractory cases .

Safety and Tolerability

Clinical trials have demonstrated that this compound is well-tolerated among healthy subjects and those with mild asthma. Adverse events reported were mild and transient, indicating a favorable safety profile compared to systemic antifungal agents .

Q & A

Basic Research Questions

Q. What structural features of PC945 contribute to its prolonged retention in lung tissue, and how do these features enhance its pharmacokinetic profile compared to other triazole antifungals?

this compound's design incorporates a hydrophobic 3-(methoxymethyl)phenyl-piperazine group and an oxabicyclic central ring, replacing the dioxolane ring found in posaconazole. This structure enhances lipophilicity and tissue binding, enabling sustained lung concentrations (>2000-fold higher than plasma) and reduced systemic exposure . Pharmacokinetic studies in rats and dogs demonstrated lung accumulation with repeat dosing, achieving geometric mean Cmax values of 951 pg/mL in plasma after 7 days of inhalation .

Q. How do in vitro susceptibility testing methods (e.g., CLSI vs. EUCAST) influence the interpretation of this compound's antifungal activity against Candida species?

this compound's MIC50 and MIC90 values for Candida auris (0.13 mg/L and 1 mg/L, respectively) show alignment between CLSI and EUCAST methodologies, with minor variations due to differences in incubation conditions. Researchers should validate results using both protocols to account for strain-specific variability and ensure reproducibility .

Q. What experimental models are most appropriate for evaluating this compound's efficacy in acute pulmonary fungal infections?

Temporarily neutropenic murine models, where C. albicans or A. fumigatus is intranasally inoculated, replicate immunocompromised human conditions. These models allow measurement of survival rates, fungal burden (log CFU/g lung), and cytokine levels (e.g., CXCL1 in BALF). Dose-dependent efficacy (0.56–14 µg/mouse) and comparative potency against voriconazole (6.8–25-fold higher) have been quantified in such systems .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's in vitro and in vivo potency, particularly when its in vitro MICs are comparable to voriconazole but in vivo efficacy is significantly higher?

Pharmacokinetic-pharmacodynamic (PK/PD) modeling in murine lungs reveals that this compound's tissue accumulation and slow clearance (t½ >24 hr) drive superior efficacy despite similar in vitro MICs. Methodologically, quantifying lung-to-plasma concentration ratios (>2000:1) and using compartmental PK models can elucidate this discrepancy .

Q. What statistical approaches are recommended for analyzing dose-dependent reductions in fungal burden and survival rates in this compound studies?

Non-linear regression (e.g., Emax models) is suitable for dose-response curves, while Kaplan-Meier analysis with log-rank tests assesses survival benefits. For fungal load data (log-transformed CFU/g), ANOVA with post-hoc Tukey tests identifies significant reductions (e.g., 3-log decrease at 13.3 µg/mouse vs. voriconazole at 91 µg/mouse) .

Q. How should researchers design studies to evaluate the synergistic effects of this compound with systemic antifungals in co-infected or resistant fungal strains?

Use checkerboard assays (FIC index) or in vivo co-administration models (e.g., this compound + posaconazole) to quantify synergy. In A. fumigatus co-cultures, this compound combined with systemic triazoles reduced BALF fungal concentrations by 2.5-fold and improved survival rates by 40% compared to monotherapy .

Q. What methodological considerations are critical when extrapolating this compound's efficacy from acute infection models to chronic respiratory diseases like asthma or COPD?

Chronic models require longer dosing regimens (e.g., 3-month nebulization in rats) and endpoints such as lung function (FEV1) or inflammatory biomarkers (IL-6, TNF-α). Note that acute models may overestimate efficacy due to differences in immune status and fungal persistence .

Q. How can researchers address variability in this compound's tissue distribution when normalizing fungal burden data to lung weight in murine studies?

Normalize CFU counts to dry tissue weight or use quantitative PCR (qPCR) for fungal DNA to minimize confounding from edema or blood retention. In studies with >3-log CFU differences between groups, variability has limited impact, but pre-weighing lungs post-sacrifice improves consistency .

Q. Methodological Guidelines

Q. What protocols are recommended for assessing this compound's accumulation in lung tissue during repeat dosing?

  • Conduct toxicokinetic studies with daily inhaled dosing (e.g., 2-hr nebulization in rats/dogs).
  • Measure lung homogenate concentrations via LC-MS/MS at intervals (e.g., Days 1, 7, 14).
  • Calculate accumulation ratios (Day 14/Day 1 AUC) to confirm sustained retention .

Q. How should researchers validate this compound's antifungal susceptibility thresholds (e.g., ECOFF values) for emerging resistant strains?

  • Perform broth microdilution assays across ≥50 isolates per species.
  • Apply epidemiological cutoff values (ECOFFs) using modal MIC distributions. For C. albicans, ECOFF for this compound is 0.25 mg/L, distinguishing wild-type from non-wild-type strains .

Properties

IUPAC Name

4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]-3-methylphenyl]piperazin-1-yl]-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H37F3N6O3/c1-26-18-33(46-16-14-45(15-17-46)32-9-2-28(3-10-32)37(48)44-31-7-4-29(39)5-8-31)11-13-36(26)49-21-27-20-38(50-22-27,23-47-25-42-24-43-47)34-12-6-30(40)19-35(34)41/h2-13,18-19,24-25,27H,14-17,20-23H2,1H3,(H,44,48)/t27-,38+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAMZQJKSCAOHA-CWRQMEKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H37F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1931946-73-4
Record name Opelconazole [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1931946734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OPELCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45LU8Q6ASU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.